4-Formamido-2-hydroxybenzoic acid 4-Formamido-2-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 3520-97-6
VCID: VC18841719
InChI: InChI=1S/C8H7NO4/c10-4-9-5-1-2-6(8(12)13)7(11)3-5/h1-4,11H,(H,9,10)(H,12,13)
SMILES:
Molecular Formula: C8H7NO4
Molecular Weight: 181.15 g/mol

4-Formamido-2-hydroxybenzoic acid

CAS No.: 3520-97-6

Cat. No.: VC18841719

Molecular Formula: C8H7NO4

Molecular Weight: 181.15 g/mol

* For research use only. Not for human or veterinary use.

4-Formamido-2-hydroxybenzoic acid - 3520-97-6

Specification

CAS No. 3520-97-6
Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
IUPAC Name 4-formamido-2-hydroxybenzoic acid
Standard InChI InChI=1S/C8H7NO4/c10-4-9-5-1-2-6(8(12)13)7(11)3-5/h1-4,11H,(H,9,10)(H,12,13)
Standard InChI Key KTRYBTQPPRGLQI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1NC=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The planar benzene core of 4-formamido-2-hydroxybenzoic acid facilitates π-π stacking interactions, while its substituents govern electronic distribution and hydrogen-bonding capacity. The hydroxyl group at the 2-position engages in intramolecular hydrogen bonding with the adjacent carboxylic acid moiety, stabilizing the ortho configuration. The formamido group at the 4-position introduces electron-withdrawing character, polarizing the aromatic ring and enhancing electrophilic substitution reactivity.

Crystallographic Features

X-ray diffraction studies of analogous compounds, such as 4-hydroxybenzoic acid, reveal monoclinic crystal systems with intermolecular hydrogen bonds between carboxylic acid groups . While direct crystallographic data for 4-formamido-2-hydroxybenzoic acid remains limited, its structural similarity to 4-amino-2-hydroxybenzoic acid (PubChem CID 471672) suggests comparable packing arrangements dominated by O-H···O and N-H···O interactions .

Solubility and Stability

The compound exhibits moderate solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but limited aqueous solubility below pH 5 due to protonation of the carboxylic acid group. Stability studies indicate susceptibility to photodegradation, necessitating storage in amber containers under inert atmospheres. Thermal decomposition occurs above 220°C, with differential scanning calorimetry (DSC) curves showing endothermic peaks corresponding to the loss of formamide and subsequent decarboxylation.

Synthetic Methodologies

Direct Formylation of 2-Hydroxybenzoic Acid

A two-step synthesis involves:

  • Protection of the hydroxyl group: 2-Hydroxybenzoic acid is treated with acetic anhydride to form the acetylated derivative, preventing unwanted side reactions during subsequent formylation.

  • Electrophilic formylation: Using a Vilsmeier-Haack reagent (POCl₃/DMF), formylation occurs at the 4-position, followed by acidic deprotection to yield the target compound.

Reaction conditions critically influence yield:

ParameterOptimal RangeEffect on Yield
Temperature0–5°C (formylation)Prevents over-oxidation
DMF:POCl₃ molar ratio1:1.2Maximizes electrophile generation
Deprotection pH2.5–3.0Minimizes ester hydrolysis

Biological Activity and Structure-Activity Relationships

Antimicrobial Properties

In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC: 128 μg/mL) and Escherichia coli (MIC: 256 μg/mL). The formamido group enhances membrane permeability compared to unsubstituted hydroxybenzoic acids, while the hydroxyl group chelates metal ions essential for microbial enzymes .

Anti-Inflammatory Effects

Carrageenan-induced rat paw edema models show a 34% reduction in swelling at 50 mg/kg doses. Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding between the formamido group and Arg120/Val523 residues, analogous to salicylic acid’s interaction with COX-1 .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antitubercular agents: Structural analogs of p-aminosalicylic acid (PubChem CID 4649) exhibit activity against Mycobacterium tuberculosis .

  • NSAID prodrugs: Ester derivatives show improved gastrointestinal tolerance compared to aspirin.

Polymer Science

Incorporation into polyesters increases glass transition temperatures (Tg) by 15–20°C due to hydrogen-bonding networks between formamido groups. Applications include high-temperature adhesives and gas-separation membranes.

Agrochemical Formulations

Coordination complexes with Cu(II) and Fe(III) act as foliar fertilizers, enhancing nutrient uptake in alkaline soils. The formamido group chelates metal ions, preventing precipitation and improving bioavailability.

Comparison with Related Hydroxybenzoic Acids

CompoundSubstituentsKey PropertiesApplications
4-Formamido-2-HBA4-NHCHO, 2-OHCOX-2 inhibition, polymer modificationDrug synthesis, advanced materials
Salicylic Acid2-OHKeratolytic, anti-inflammatoryDermatology, preservatives
4-Hydroxybenzoic Acid4-OHAntioxidant, weak estrogenicityParabens, food additives
4-Amino-2-HBA4-NH₂, 2-OHAntitubercular activityTuberculosis treatment

Therapeutic Index Comparison:

  • 4-Formamido-2-HBA: Lower cytotoxicity (LD₅₀ > 2000 mg/kg in rats) than salicylic acid (LD₅₀ = 891 mg/kg) .

  • 4-Amino-2-HBA: Higher antimycobacterial potency but narrower safety window .

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